Journal Name:Journal of Analytical Toxicology
Journal ISSN:0146-4760
IF:3.22
Journal Website:http://jat.oxfordjournals.org/
Year of Origin:1977
Publisher:Preston Publications
Number of Articles Per Year:90
Publishing Cycle:Monthly
OA or Not:Not
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-11-02 , DOI:
10.1039/D3EY90023A
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Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-09-07 , DOI:
10.1039/D3EY90016A
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Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-07 , DOI:
10.1039/D3EY00106G
The excessive consumption of fossil fuels has caused a severe energy shortage, and the large amount of CO2 released during the combustion process has disrupted the carbon balance in nature. Achieving photocatalytic CO2 reduction to high-value products is of high significance for both the economy and environment. So far, the bottlenecks for photocatalytic reduction of CO2 include low electron–hole separation efficiency and low CO2 productivity. II–VI semiconductor nanoclusters, especially magic-size clusters (MSCs), possess special chemical and physical properties such as an adjustable band gap (broadening the spectral response range), short carrier migration distance (favoring charge separation), and high surface-to-volume ratio (providing more active sites for CO2 adsorption and conversion), making them potent candidates for photocatalysis. This review briefly introduces the research progress in II–VI MSCs. Then, we summarize the recent advances in II–VI MSCs and related composites for photocatalytic CO2 reduction. Finally, the challenges and prospects of MSC-based photoelectron-catalytic systems are also discussed.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-03-13 , DOI:
10.1039/D3EY00019B
The high binding energy of CO bonds in CO2 severely inhibits the photocatalytic CO2 reduction (PCR) activity. Constructing oxygen vacancies (Vo) is considered as a fascinating strategy to promote the capture and activation of CO2 molecules. The main challenge, however, lies in the delicate control of the Vo distribution, since the bulk Vo can act as a recombination centre for photogenerated electron–hole pairs. Here, an in situ solvothermal reduction strategy is presented by programming temperature to accurately control the Vo distribution on the catalytic surface. Taking Bi2WO6 as a model, surface-rich Vo on Bi2WO6 (Sur-Vo-BWO) were generated. The governable Vo distribution strategy remarkably increases the PCR dynamics with a high CO evolution rate for Sur-Vo-BWO (18.73 μmol g−1 h−1), which is 8.32 times more than that of the Vo-free control sample. This work paves a new pathway to implement delicate control of the Vo distribution on the catalysts for precisely tuned catalytic activity.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-04-28 , DOI:
10.1039/D3EY00040K
Electrochemical routes for the valorization of biomass-derived feedstock molecules offer sustainable pathways to produce chemicals and fuels. However, the underlying reaction mechanisms for their electrochemical conversion remain elusive. In particular, the exact role of proton–electron coupled transfer and electrocatalytic hydrogenation in the reaction mechanisms for biomass electroreduction are disputed. In this work, we study the reaction mechanism underlying the electroreduction of furfural, an important biomass-derived platform chemical, combining grand-canonical (constant-potential) density functional theory-based microkinetic simulations and pH dependent experiments on Cu under acidic conditions. Our simulations indicate the second PCET step in the reaction pathway to be the rate- and selectivity-determining step for the production of the two main products of furfural electroreduction on Cu, i.e., furfuryl alcohol and 2-methyl furan, at moderate overpotentials. We further identify the source of Cu's ability to produce both products with comparable activity in their nearly equal activation energies. Furthermore, our microkinetic simulations suggest that surface hydrogenation steps play a minor role in determining the overall activity of furfural electroreduction compared to PCET steps due to the low steady-state hydrogen coverage predicted under reaction conditions, the high activation barriers for surface hydrogenation and the observed pH dependence of the reaction. As a theoretical guideline, low pH (<1.5) and moderate potential (ca. −0.5 V vs. SHE) conditions are suggested for selective 2-MF production.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-05-11 , DOI:
10.1039/D3EY90012F
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Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-04-25 , DOI:
10.1039/D3EY00055A
Photocatalytic water splitting over polymeric carbon nitride (PCN) has been seriously limited by the poor charge carrier transfer ability and sluggish four-electron water oxidation kinetics. Herein, crystalline carbon nitride (CCN-Pr) with electron-rich pyrimidine rings introduced in the molecular structure is synthesized by a two-step self-assembly and molten-salt annealing strategy for photocatalytic hydrogen evolution coupled with benzyl alcohol selective oxidation to benzaldehyde, instead of the kinetically sluggish water oxidation reaction. Owing to the synergistically tuned band and electronic structures, the obtained CCN-Pr exhibits excellent photocatalytic performances, with the highest hydrogen and benzaldehyde production rates reaching 149.39 μmol h−1 and 154.62 μmol h−1, respectively. The apparent quantum yield for hydrogen evolution is determined to be 20.27% at 420 nm, encouragingly standing at the highest level reported for simultaneous hydrogen and benzaldehyde production over PCN-based photocatalysts. It is well evidenced that the introduced electron-rich pyrimidine rings could finely tune the band structures for extended optical absorption and matched redox potentials for water reduction and benzyl alcohol oxidation. Theoretical calculation and experimental results reveal that the electronic structure engineered by pyrimidine rings alters the charge density distribution for promoted charge transport, and creates abundant reactive sites to accelerate the surface oxidation reaction kinetics. This work provides a reliable strategy to design efficient photocatalysts with band and electronic structures engineered by the tunable molecular structures, and also paves an alternative way to promote the economic benefits and the technology upgrading of solar energy conversion and utilization.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-03-09 , DOI:
10.1039/D3EY90007J
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Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2022-11-28 , DOI:
10.1039/D2EY00080F
Direct oxidation of methane (DOM) to value-added chemicals is of great significance but is still challenging under mild conditions. Herein, we report that Cr1–O4 as an active site in a ZSM-5 anchored Cr single atom catalyst (Cr1/ZSM-5 SAC) can efficiently catalyse the DOM to form value-added C1 oxygenated products with a productivity of 21 100 μmol gcat−1 h−1 and a selectivity of 99.8% at 50 °C within 30 min, which outperforms most reported state-of-the-art catalysts. Density functional theory (DFT) calculations and experimental results show that Cr1 atoms anchored on the wall of ZSM-5 micropores form the Cr1–O4 active sites, which boosts the formation of the reactive oxygen species (adsorbed OH species) and the activation of a C–H bond in CH4. We believe that our atomic-level design strategy on a non-noble metal offers an approach to rationally design efficient catalysts for methane conversion.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-09-15 , DOI:
10.1039/D3EY00179B
Bioaerosol control systems are urgently needed to inactivate airborne pathogenic microorganisms to prevent secondary contamination. Recently, with an increasing number of studies on the characteristics of bioaerosols, researchers have gained a better understanding of bioaerosols, which has promoted the development of bioaerosol control technology. Bioaerosol photocatalytic inactivation technology shows its superiority through excellent oxidation capacity, environmental friendliness, the absence of secondary contaminations, and good compatibility. However, there are very few available studies that comprehensively summarize and present the state of bioaerosol photocatalytic inactivation technology. This article mainly reviews the recent advances in advanced materials, combined technologies, carriers and reactors, applications and performance evaluations of photocatalytic inactivation technology. The efficiency, advantages and disadvantages of these factors are comprehensively discussed. This review also highlights the practical applications, addresses the challenges, and provides a perspective on bioaerosol photocatalytic inactivation for future research.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | CHEMISTRY, ANALYTICAL 分析化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.20 | 69 | Science Citation Index Science Citation Index Expanded | Not |
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